molecular formula C20H23BrN2O5S B2840278 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine CAS No. 879052-48-9

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine

Cat. No.: B2840278
CAS No.: 879052-48-9
M. Wt: 483.38
InChI Key: PBKNVUUUIABUJA-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine (CAS 944775-79-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C20H23BrN2O5S and a molecular weight of 483.38 g/mol, this benzodioxole and piperazine-containing compound is a sulfonamide derivative . Sulfonamide-based structures are of significant interest in medicinal chemistry and drug discovery, particularly for their potential as kinase inhibitors . Compounds with similar structural motifs, featuring a benzodioxole group linked to a piperazine sulfonamide, have been investigated as highly selective, orally available inhibitors for specific kinases, demonstrating potential in oncological research . The presence of the bromo-ethoxybenzene moiety further enhances its utility as a versatile synthetic intermediate for further chemical exploration. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed chemical properties, structural identifiers (InChI Key: DBUQSELEUYQLQD-UHFFFAOYSA-N), and available sourcing options to support their scientific investigations .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKNVUUUIABUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Bromination: The ethoxybenzenesulfonyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzodioxole moiety is attached to the piperazine via a suitable linker, often using a base like potassium carbonate in a polar aprotic solvent.

    Final Coupling: The brominated ethoxybenzenesulfonyl group is then coupled to the piperazine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The brominated ethoxybenzenesulfonyl group can be reduced to the corresponding ethoxybenzenesulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the ethoxybenzenesulfonyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of ethoxybenzenesulfonyl derivatives.

    Substitution: Formation of substituted ethoxybenzenesulfonyl piperazine derivatives.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the brominated ethoxybenzenesulfonyl group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity. This dual interaction can result in the compound’s biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Conformational Comparisons

The piperazine ring in the target compound adopts a chair conformation , as observed in structurally related analogs (e.g., compounds I–III in ). The benzodioxolylmethyl group occupies an equatorial position, minimizing steric strain, while the sulfonyl group at the 4-position adopts an axial or equatorial orientation depending on substituent bulk. For example:

  • Compound I (): 3-fluorobenzo-yl substituent. The smaller fluorine atom allows tighter crystal packing via C–H···F interactions .
  • Compound III (): 2,4-dichlorobenzo-yl group. The bulkier chloro substituents induce greater steric hindrance, leading to distinct supramolecular architectures compared to the target compound’s bromo-ethoxy group .

Key structural differentiators :

  • Bromo vs.
  • Ethoxy vs. Methoxy : The ethoxy group’s longer alkyl chain may improve lipid solubility compared to methoxy analogs, as seen in ’s compounds (e.g., 13–19), where methoxy substituents yield lower melting points (65–92°C) .
Electronic and Physicochemical Properties

A comparison of substituent effects on electronic properties:

Compound (Source) Substituent on Sulfonyl/Piperazine Key Electronic Effects Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Bromo-3-ethoxybenzenesulfonyl Bromo (EWG), ethoxy (EDG) → moderate polarity ~495.3 (calculated) Not reported
8014-1119 () 4-Chlorobenzoyl Chloro (EWG) → higher polarity 370.8 Not reported
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine () 3,4-Difluorobenzenesulfonyl Fluorine (EWG) → high electronegativity ~424.4 Not reported
Compound 13 () 2-Ethoxyphenyl Ethoxy (EDG) → increased lipophilicity ~505.6 65.2–66.1
  • Electron-Donating Groups (EDGs) : Ethoxy groups may increase metabolic stability compared to nitro or carbonyl-containing analogs (e.g., ’s nitro derivatives) .

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20BrN3O5SC_{19}H_{20}BrN_{3}O_{5}S and has a significant structural complexity due to the presence of both piperazine and benzodioxole moieties. The structure is characterized by:

  • Piperazine ring : A six-membered heterocyclic compound that is often found in various pharmaceuticals.
  • Benzodioxole moiety : Known for its role in enhancing the biological activity of compounds.
  • Sulfonyl group : Typically associated with antibacterial and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide functionality is known for its role in enzyme inhibition, while the piperazine structure contributes to receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various physiological processes.
  • Antibacterial Activity : It has shown potential against bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity. For instance, studies have shown effective inhibition against Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
C487-0164Salmonella typhi152.14
C487-0164Bacillus subtilis180.63

Enzyme Inhibition Studies

The compound also shows promise as an enzyme inhibitor. For example, it has been evaluated for AChE inhibition:

CompoundEnzyme TargetIC50 (µM)
C487-0164Acetylcholinesterase1.13
C487-0164Urease2.14

Case Studies

  • In Vivo Studies : A study involving oral administration in animal models demonstrated significant antitumor activity against c-Src-transfected xenografts, suggesting its potential as an anticancer agent.
  • Fluorescence Binding Studies : Fluorometric titration experiments indicated strong interactions with bovine serum albumin (BSA), suggesting good bioavailability and potential for therapeutic use.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics:

  • Half-life : Approximately 40 hours in animal models.
  • Bioavailability : Enhanced by the presence of the benzodioxole moiety.

Q & A

What are the key structural features of this compound, and how do they influence its pharmacological potential?

Level: Basic
Answer:
The compound’s structure includes three critical moieties:

  • Benzodioxole group (1,3-benzodioxol-5-ylmethyl): Enhances lipophilicity and may facilitate blood-brain barrier penetration, common in neuroactive compounds .
  • Piperazine ring : A versatile scaffold known for modulating receptor affinity and pharmacokinetic properties (e.g., solubility, bioavailability) .
  • 4-Bromo-3-ethoxybenzenesulfonyl group : The sulfonyl moiety enhances binding to sulfonamide-sensitive targets (e.g., enzymes, receptors), while bromine and ethoxy substituents influence steric and electronic interactions .
    Methodological Insight : Structural analogs with similar motifs (e.g., 1-(1,3-benzodioxol-5-ylmethyl)-4-sulfonylpiperazines) have been synthesized via nucleophilic substitution and Suzuki coupling, with purity optimized via silica gel chromatography (ethyl acetate/hexane) .

How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Level: Basic
Answer:
Key steps for synthesis optimization:

Benzodioxole Formation : Cyclize catechol derivatives with formaldehyde under acidic conditions .

Piperazine Functionalization : Use N-alkylation with a benzodioxole-containing alkyl halide in DMF/K₂CO₃ at 60°C for 6–8 hours .

Sulfonylation : React the intermediate with 4-bromo-3-ethoxybenzenesulfonyl chloride in dichloromethane and triethylamine (0–5°C, 2 hours) .

Purification : Employ gradient column chromatography (ethyl acetate:hexane, 1:8 to 1:2) and confirm purity via HPLC (>95%) .

What advanced methodologies can elucidate the compound’s mechanism of action in cancer cell lines?

Level: Advanced
Answer:

  • Apoptosis Assays : Measure caspase-3/9 activation, cytochrome c release, and Bax/Bcl-2 ratios via Western blot (e.g., as in glioblastoma U87 cells treated with 40 nM analogs) .
  • Molecular Docking : Use AutoDock Vina to model interactions with apoptotic regulators (e.g., Bcl-2 family proteins) based on sulfonyl and piperazine motifs .
  • Transcriptomics : RNA-seq can identify pathways (e.g., mitochondrial intrinsic apoptosis) perturbed by the compound .

How do substituent modifications on the benzenesulfonyl group affect biological activity?

Level: Advanced
Answer:

  • Bromine (Electron-Withdrawing) : Enhances binding to hydrophobic pockets (e.g., in sulfonamide-sensitive enzymes) but may reduce solubility .
  • Ethoxy Group (Electron-Donating) : Improves metabolic stability by resisting oxidative degradation. Replace with methoxy or trifluoromethoxy to balance potency and pharmacokinetics .
    Data-Driven Example : In piperazine-sulfonamide analogs, 3-ethoxy substitution increased IC₅₀ by 2-fold compared to nitro groups in antiproliferative assays .

How can contradictory data on cytotoxicity across different cell lines be resolved?

Level: Advanced
Answer:

  • Dose-Response Curves : Validate IC₅₀ values using multiple assays (MTT, ATP-lite) to rule out false positives .
  • Cell-Specific Factors : Assess expression of target proteins (e.g., caspase-3) via immunohistochemistry. For example, glioblastoma U87 may show higher sensitivity than HeLa due to mitochondrial membrane potential differences .
  • Solubility Testing : Use DLS to confirm compound aggregation, which may artificially inflate toxicity in certain media .

What in silico tools are recommended for predicting pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET Prediction : SwissADME or pkCSM to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition .
  • Metabolism : Use Meteor (Lhasa Ltd.) to identify likely Phase I oxidation sites (e.g., ethoxy to hydroxy metabolites) .
  • Toxicity : ProTox-II for hepatotoxicity alerts linked to the bromine substituent .

What experimental strategies can assess the compound’s synergy with existing anticancer therapies?

Level: Advanced
Answer:

  • Combinatorial Screening : Use Chou-Talalay synergy assays (e.g., with cisplatin or PARP inhibitors) in 3D spheroid models .
  • Mechanistic Overlap : Prioritize partners targeting complementary pathways (e.g., DNA repair inhibitors if the compound induces DNA fragmentation) .

How should researchers design toxicity profiling studies for this compound?

Level: Advanced
Answer:

  • In Vitro :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
    • Hepatotoxicity : Albumin secretion in HepG2 cells .
  • In Vivo : Start with zebrafish models (LC₅₀ and teratogenicity) before rodent studies .

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